molecular formula C22H19NO4 B12494405 3-{[2-(Phenylcarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-{[2-(Phenylcarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B12494405
M. Wt: 361.4 g/mol
InChI Key: FEZNOJCTLNPCPT-UHFFFAOYSA-N
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Description

3-[(2-Benzoylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a bicyclo[2.2.1]heptene core, which is a common motif in many bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-benzoylphenyl)carbamoyl]bicyclo[221]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Benzoylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(2-Benzoylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-benzoylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid
  • Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
  • 5-Norbornene-2,3-dicarboxylic anhydride

Uniqueness

3-[(2-Benzoylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid stands out due to its specific functional groups, which confer unique chemical and biological properties. Its benzoylphenyl and carbamoyl groups contribute to its reactivity and potential bioactivity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C22H19NO4

Molecular Weight

361.4 g/mol

IUPAC Name

3-[(2-benzoylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C22H19NO4/c24-20(13-6-2-1-3-7-13)16-8-4-5-9-17(16)23-21(25)18-14-10-11-15(12-14)19(18)22(26)27/h1-11,14-15,18-19H,12H2,(H,23,25)(H,26,27)

InChI Key

FEZNOJCTLNPCPT-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C(C2C(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4)C(=O)O

Origin of Product

United States

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